N-(2-Bromopyrimidin-5-YL)acetamide is a heterocyclic organic compound characterized by its unique molecular structure and various applications in scientific research. The compound features a pyrimidine ring with a bromine substituent and an acetamide functional group, making it relevant in fields such as medicinal chemistry and organic synthesis.
This compound can be synthesized from 2-bromo-5-pyrimidinamine through a reaction with acetic anhydride, typically in solvents like toluene or dichloromethane under controlled temperatures. The compound is commercially available from various chemical suppliers.
N-(2-Bromopyrimidin-5-YL)acetamide falls under the category of pyrimidine derivatives and is classified as an organic compound due to its carbon-based structure. Its systematic name is derived from its molecular components, which include a brominated pyrimidine and an acetamide group.
The synthesis of N-(2-Bromopyrimidin-5-YL)acetamide primarily involves the following reaction:
N-(2-Bromopyrimidin-5-YL)acetamide has the following structural characteristics:
The structure consists of a pyrimidine ring substituted at the 2-position with a bromine atom and an acetamide group at the nitrogen atom.
N-(2-Bromopyrimidin-5-YL)acetamide can undergo several types of chemical reactions:
These reactions are significant for expanding the chemical diversity of compounds that can be synthesized using N-(2-Bromopyrimidin-5-YL)acetamide as a precursor.
The mechanism of action for N-(2-Bromopyrimidin-5-YL)acetamide involves its interaction with biological targets such as enzymes or receptors. The bromine substituent plays a crucial role in forming covalent bonds with nucleophilic residues within enzyme active sites, potentially inhibiting their activity. Additionally, this compound may interact with nucleic acids (DNA/RNA), influencing their stability and function.
Property | Value |
---|---|
CAS Number | 1209458-44-5 |
Molecular Formula | C₆H₆BrN₃O |
Molecular Weight | 216.04 g/mol |
InChI | InChI=1S/C6H6BrN3O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11) |
Solubility | Soluble in polar solvents like DMSO |
These properties make N-(2-Bromopyrimidin-5-YL)acetamide suitable for various applications in synthetic chemistry and biological studies.
N-(2-Bromopyrimidin-5-YL)acetamide has several notable applications:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1